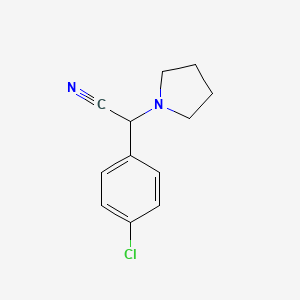

2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile

概要

説明

2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile is a chemical compound belonging to the class of 1,2,4-triazole Schiff bases . It exhibits interesting structural features and potential reactivity due to its substituents and functional groups.

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The resulting intermediate is then treated with acetonitrile , leading to the formation of the target compound. Detailed synthetic pathways and optimization strategies have been explored in the literature.

Molecular Structure Analysis

The solid-state crystal structure of 2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile has been investigated using single-crystal X-ray diffraction (SCXRD) . This technique provides precise information about bond lengths, angles, and molecular packing within the crystal lattice. Additionally, Hirshfeld surface analysis has been employed to visualize and quantify intermolecular interactions, shedding light on the molecule’s shape and properties in its crystalline environment.

Chemical Reactions Analysis

The compound’s chemical reactivity properties have been explored using Conceptual Density Functional Theory (CDFT) . Global reactivity descriptors and local nucleophilic/electrophilic Parr functions have been predicted. These insights help us understand how the compound interacts with other molecules and its potential for participating in various reactions.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the compound’s melting behavior.

- Solubility : Assess its solubility in different solvents.

- Spectral Data : Analyze infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) spectra.

- Stability : Consider its stability under various conditions.

科学的研究の応用

Asymmetric Synthesis of Drug Intermediates

2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile is a key intermediate in the asymmetric synthesis of certain drugs. A significant application was demonstrated in the preparation of (S)-clopidogrel, an antiplatelet and antithrombotic drug. Researchers developed a method for direct synthesis of this intermediate through a one-pot in situ Strecker reaction using a homochiral covalent framework catalyst. The method, featuring photothermal conversion under visible-light irradiation, achieved a 98% yield with 94% enantiomeric excess, and is extendable to gram-scale production for other chiral drugs and drug intermediates (Ma, Chen, Huang, & Dong, 2020).

Antibacterial and Antimycobacterial Activities

Another application involves the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, exhibiting interesting antibacterial and antimycobacterial activities. This synthesis approach efficiently combines racemic or enantiomerically enriched pyrrolidines with benzoylisothiocyanate in acetonitrile, followed by a sequential reaction with alpha-bromo ketones. These bisheterocyclic molecules demonstrate significant biological activity, which can be of great interest in medical research and pharmacology (Belveren et al., 2017).

Synthesis and Characterization of Metal Complexes

The compound 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile reacted with various transition metals to form solid complexes, characterized by spectroscopic methods and thermal analyses. These complexes, with high antibacterial activity, showcase the potential of using 2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile derivatives in the development of new antimicrobial agents. Such studies contribute to the understanding of metal-ligand interactions and their applications in medicinal chemistry (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

Safety And Hazards

- Toxicity : Evaluate its toxicity profile.

- Handling Precautions : Follow standard laboratory safety protocols.

- Environmental Impact : Assess its impact on the environment.

将来の方向性

Future research could focus on:

- Biological Activity : Investigate its potential as a drug candidate.

- Materials Science : Explore its use in designing functional materials.

- Computational Studies : Further refine its reactivity predictions using advanced computational methods.

特性

IUPAC Name |

2-(4-chlorophenyl)-2-pyrrolidin-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRDHKMBZCMILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3037780.png)

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone](/img/structure/B3037787.png)